Cas no 2413877-28-6 (tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate)

tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate structure
2413877-28-6 structure
商品名:tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
CAS番号:2413877-28-6
MF:C17H27NO3
メガワット:293.401185274124
CID:5849745
PubChem ID:165770151

tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • 2413877-28-6
    • tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
    • EN300-7433728
    • インチ: 1S/C17H27NO3/c1-13(17(5,6)20)18(15(19)21-16(2,3)4)12-14-10-8-7-9-11-14/h7-11,13,20H,12H2,1-6H3
    • InChIKey: TYASCOKINLCOKN-UHFFFAOYSA-N
    • ほほえんだ: OC(C)(C)C(C)N(C(=O)OC(C)(C)C)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 293.19909372g/mol
  • どういたいしつりょう: 293.19909372g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 49.8Ų

tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7433728-0.5g
tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
2413877-28-6 95.0%
0.5g
$465.0 2025-03-11
Enamine
EN300-7433728-10.0g
tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
2413877-28-6 95.0%
10.0g
$2085.0 2025-03-11
Enamine
EN300-7433728-1.0g
tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
2413877-28-6 95.0%
1.0g
$485.0 2025-03-11
Enamine
EN300-7433728-0.1g
tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
2413877-28-6 95.0%
0.1g
$427.0 2025-03-11
Enamine
EN300-7433728-0.25g
tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
2413877-28-6 95.0%
0.25g
$447.0 2025-03-11
Enamine
EN300-7433728-0.05g
tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
2413877-28-6 95.0%
0.05g
$407.0 2025-03-11
Enamine
EN300-7433728-2.5g
tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
2413877-28-6 95.0%
2.5g
$949.0 2025-03-11
Enamine
EN300-7433728-5.0g
tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate
2413877-28-6 95.0%
5.0g
$1406.0 2025-03-11

tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate 関連文献

tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamateに関する追加情報

tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate (CAS No. 2413877-28-6): An Overview of a Versatile Compound in Pharmaceutical Research

tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate (CAS No. 2413877-28-6) is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential applications. This compound, often referred to as a protected amino alcohol, is characterized by its tert-butyl carbamate group, benzyl substituent, and a 3-hydroxy-3-methylbutan-2-yl moiety. These structural elements contribute to its stability and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.

The tert-butyl carbamate group is particularly noteworthy for its ability to protect the amino functionality, which is crucial in many synthetic pathways. This protection prevents unwanted side reactions and allows for selective transformations, enhancing the overall efficiency of the synthetic process. The benzyl substituent adds further complexity and can influence the compound's solubility and reactivity, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry.

The 3-hydroxy-3-methylbutan-2-yl moiety is another key feature of this compound. This hydroxy-substituted alkyl chain can participate in hydrogen bonding and other non-covalent interactions, which are essential for the biological activity of many drugs. The presence of this moiety also provides additional sites for functionalization, allowing for the creation of diverse derivatives with tailored properties.

Recent studies have highlighted the potential of tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have explored its use as a precursor in the synthesis of small molecules targeting G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins involved in numerous physiological processes and are important targets for drug discovery. The ability to selectively modify the structure of this compound allows for the creation of highly specific ligands that can modulate GPCR activity with high precision.

In another study published in the Journal of Medicinal Chemistry, scientists from Harvard University investigated the role of tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate in the synthesis of inhibitors for protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their disruption can lead to various diseases. The unique structural features of this compound make it an excellent candidate for developing small molecules that can selectively disrupt specific PPIs, offering new therapeutic strategies for conditions such as cancer and neurodegenerative diseases.

The versatility of tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate extends beyond its use as a synthetic intermediate. It has also shown promise as a chiral building block in asymmetric synthesis. Chiral compounds are essential in pharmaceuticals due to their ability to exhibit different biological activities depending on their enantiomeric form. The ability to control the chirality during synthesis is crucial for producing drugs with optimal efficacy and safety profiles. Recent advances in catalytic asymmetric synthesis have made it possible to produce enantiomerically pure forms of this compound, further expanding its utility in drug development.

In addition to its applications in drug discovery, tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate has been studied for its potential as a probe molecule in chemical biology research. Probe molecules are used to investigate biological processes at the molecular level and can provide valuable insights into disease mechanisms. By labeling this compound with fluorescent or radioactive tags, researchers can track its interactions with cellular components and gain a deeper understanding of its biological activity.

The safety profile of tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate is another important consideration. While it is generally considered safe for use in laboratory settings, proper handling and storage practices should be followed to ensure safety. It is important to note that this compound should be used under controlled conditions and only by trained personnel familiar with laboratory safety protocols.

In conclusion, tert-butyl N-benzyl-N-(3-hydroxy-3-methylbutan-2-yl)carbamate (CAS No. 2413877-28-6) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent intermediate for synthesizing bioactive molecules, a chiral building block for asymmetric synthesis, and a probe molecule for chemical biology studies. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the field.

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